5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest due to its structural similarity to thalidomide. This compound features a unique combination of phthalimide and glutarimide groups, which are essential for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the formation of the phthalimide ring, followed by the introduction of the glutarimide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex imide derivatives, while reduction can produce simpler amine-containing compounds.
Scientific Research Applications
5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment and immunomodulation.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can undergo keto-enol tautomerism and form stable dimers that interact with DNA, potentially affecting gene expression . This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares the phthalimide and glutarimide groups but has different substituents.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.
Uniqueness
5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural configuration, which allows for distinct biological activities. Its ability to form stable dimers and interact with DNA sets it apart from other similar compounds .
Properties
CAS No. |
1468761-60-5 |
---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.